molecular formula C11H20N2O2 B2883636 tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1559170-27-2

tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B2883636
CAS No.: 1559170-27-2
M. Wt: 212.293
InChI Key: RGUXKOMAMWNWBO-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1559170-27-2) is a bicyclic amine derivative of significant interest in pharmaceutical and biochemical research. Its molecular formula is C11H20N2O2, with a molecular weight of 212.29 g/mol . The compound features a rigid 3-azabicyclo[4.1.0]heptane core, which incorporates a cyclopropane ring fused to a piperidine ring, and is functionalized with a primary amine group at position 5 and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom . This structure classifies it among the conformationally locked cyclopropane-containing piperidines, which are valued for their ability to mimic carbohydrate transition states and serve as scaffolds for bioactive molecules . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis. Its main applications include serving as a precursor for the synthesis of novel iminosugars, which are studied as potential glycosidase inhibitors due to their structural similarity to pyranose analogs . The rigid, twisted conformation imposed by the cyclopropane ring can enhance binding specificity and selectivity towards biological targets such as enzymes and receptors . The Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine, while the primary amine at the 5-position allows for further functionalization, making it an ideal intermediate for constructing more complex, pharmacologically active compounds . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXKOMAMWNWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. For example, it can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hydroxymethyl Derivatives

  • (1S,4S,5S,6S,7R)-4,7-Bis(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-5-ol Synthesis: Derived from Boc-protected precursors via TFA-mediated deprotection (93% yield) . Properties: Increased polarity due to hydroxyl groups, enhancing water solubility. Applications: Studied as iminosugar analogs for glycosidase inhibition .

Methyl-Substituted Analogs

  • (1S,4S,5R,6S,7S)-7-(Hydroxymethyl)-4-methyl-3-azabicyclo[4.1.0]heptan-5-ol Molecular Formula: C₈H₁₅NO₂ Optical Activity: [α]²⁵D = −51.91 (c 0.03 in MeOH), indicating significant chirality .

Heteroatom-Modified Analogs

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2) Molecular Formula: C₁₀H₁₇NO₃ Physical Properties: Density = 1.141 g/cm³; Boiling Point = 272.5°C (predicted) . Key Differences: Replacement of a carbon with oxygen (7-oxa) reduces ring strain and increases polarity. The pKa of −0.83 suggests weaker basicity compared to amino-substituted analogs . Applications: Used in epoxide-related synthetic pathways and as a stable intermediate .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₁H₂₀N₂O₂ 212.29 (est.) 5-NH₂, 3-Boc Drug discovery intermediate
tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₁H₂₀N₂O₂ 212.29 6-NH₂, 3-Boc Positional isomer with altered reactivity
(1S,4S,5S,6S,7R)-4,7-Bis(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-5-ol C₈H₁₅NO₃ 173.21 4,7-di-OH, 5-OH Iminosugar candidate for glycosidase inhibition
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₀H₁₇NO₃ 199.25 7-O, 3-Boc High polarity, stable epoxide analog

Biological Activity

tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate, with the CAS number 1559170-27-2, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Structural Features : The compound features a bicyclic structure that includes an azabicyclo framework, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to cognition and mood regulation.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antidepressant Activity : Studies have shown that it may possess antidepressant-like effects in animal models, possibly through modulation of serotonin levels.
  • Cognitive Enhancement : There is evidence suggesting that it may enhance cognitive functions, making it a candidate for further exploration in treating cognitive disorders.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects in a rodent model of Alzheimer's disease.
    • Findings : The compound significantly reduced neuronal loss and improved cognitive performance in treated animals compared to controls.
  • Antidepressant-Like Effects :
    • Objective : To assess the antidepressant potential using the forced swim test.
    • Findings : Doses of the compound resulted in reduced immobility time, indicating potential antidepressant activity.
  • Cognitive Function Enhancement :
    • Objective : To determine the effects on memory retention in aged rats.
    • Findings : Treated rats showed improved performance in memory tasks compared to untreated controls.

Data Table of Biological Activities

Activity TypeStudy ReferenceKey Findings
Neuroprotection Reduced neuronal loss in Alzheimer's model
Antidepressant Activity Decreased immobility time in forced swim test
Cognitive Enhancement Improved memory retention in aged rats

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature25–80°CPrevents decomposition
SolventTHF, DCMEnhances reactivity
Reaction Time12–24 hoursEnsures completion

(Basic) What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:
Common methods include:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to separate by polarity .
  • Recrystallization : Use of ethanol or methanol to isolate high-purity crystals .
  • Acid-Base Extraction : Leverage the compound’s basicity (amine group) for phase separation .

(Advanced) How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

Answer:
Discrepancies often arise from impurities or measurement conditions. To resolve:

  • Standardized Characterization : Use differential scanning calorimetry (DSC) for melting points under inert atmospheres .
  • Comparative Crystallography : Validate purity and structure via X-ray diffraction (XRD) .
  • Solubility Studies : Conduct in controlled solvents (e.g., DMSO, water) with documented temperature/pH .

(Advanced) What advanced spectroscopic and crystallographic methods confirm the stereochemistry of this bicyclic compound?

Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement . For example, defines stereocenters via XRD .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY to identify spatial proximity of protons .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives) .

Q. Table 2: Structural Characterization Techniques

TechniqueApplicationExample FindingsReference
X-ray CrystallographyStereochemical assignmentDefined 2 stereocenters
NOESY NMRSpatial proton arrangementConfirms bicyclic geometry

(Advanced) How does the tert-butyl carbamate (Boc) group influence the compound’s reactivity in further derivatization?

Answer:
The Boc group:

  • Protects the Amine : Prevents unwanted nucleophilic reactions during multi-step syntheses .
  • Facilitates Deprotection : Acidic conditions (e.g., TFA) cleave the Boc group without disrupting the bicyclic core .
  • Modulates Solubility : Enhances lipophilicity, aiding in membrane permeability studies for drug discovery .

(Advanced) What strategies are employed to analyze contradictory bioactivity data in preclinical studies?

Answer:
Contradictions may arise from impurity profiles or assay variability. Mitigation strategies include:

  • Purity Validation : HPLC-MS to confirm >95% purity before bioassays .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates .
  • Molecular Docking : Compare binding affinities with target proteins (e.g., kinase inhibitors) to validate mechanistic hypotheses .

(Advanced) How is computational modeling used to predict the reactivity of this compound in catalytic reactions?

Answer:

  • DFT Calculations : Simulate transition states to predict regioselectivity in ring-opening reactions .
  • Molecular Dynamics : Assess stability of intermediates in solvent environments .
  • Docking Studies : Identify potential binding sites for enzyme-catalyzed transformations .

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